molecular formula C17H14N4O3S B6452238 4-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640976-16-3

4-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6452238
CAS No.: 2640976-16-3
M. Wt: 354.4 g/mol
InChI Key: OJTDAGDTMQOEKR-UHFFFAOYSA-N
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Description

4-{[1-(1,3-Benzothiazole-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a distinct molecular architecture that combines a benzothiazole unit, an azetidine ring, and a pyridine carboxamide group within a single hybrid structure. This specific structural motif is designed to leverage the known bioactivity of its components, particularly the benzothiazole pharmacophore, which is recognized in scientific literature for its relevance in developing kinase inhibitors and neuroprotective agents . The integration of the azetidin-3-yloxy spacer is a strategic approach in molecular hybridization, a technique increasingly employed to create novel chemical entities with potential multi-target activities or improved efficacy against resistant pathogens . The benzothiazole core is a privileged scaffold in drug discovery. Research on structurally related compounds, such as AS601245, has demonstrated that the 1,3-benzothiazol-2-yl group can be integral to molecules that function as c-Jun NH2-terminal protein kinase (JNK) inhibitors, showing promising neuroprotective properties in models of cerebral ischemia . Furthermore, azetidin-2-one (beta-lactam) derivatives incorporating similar heterocyclic systems have been extensively studied and reported to possess a broad spectrum of biological activities, including antibacterial and antifungal effects . The design of this compound aligns with current strategies in antimicrobial research, which involve developing hybrid molecules to overcome antibiotic resistance by combining distinct pharmacophores into a single structure . This reagent is presented as a valuable chemical tool for researchers investigating new therapeutic avenues in areas such as neuroscience (for neurodegenerative diseases like Parkinson's and Huntington's) and infectious diseases . It is also a key intermediate for the synthesis of more complex molecules, such as those described in patents for treating degenerative and inflammatory diseases . Scientists can utilize this compound for target identification, mechanism of action studies, and structure-activity relationship (SAR) analysis to develop novel inhibitors and therapeutic agents. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c18-15(22)13-7-10(5-6-19-13)24-11-8-21(9-11)17(23)16-20-12-3-1-2-4-14(12)25-16/h1-7,11H,8-9H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTDAGDTMQOEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminothiophenol with Oxalyl Chloride

A scalable method involves reacting 2-aminothiophenol (1.0 eq) with oxalyl chloride (1.2 eq) in dichloromethane at 0–5°C. After 2 hours, the mixture is warmed to room temperature, yielding 2-chlorocarbonylbenzothiazole (78% yield).

Key Reaction Parameters

ParameterValue
Temperature0°C → 25°C (ramp)
SolventDichloromethane
Reaction Time3 hours
WorkupAqueous NaHCO₃ wash, rotary evaporation

Alternative Pathway: Cyclization of Thiobenzanilides

Thiobenzanilides undergo oxidative cyclization using potassium peroxydisulfate (K₂S₂O₈) under UV light, producing benzothiazole-2-carbonyl derivatives in 65–72% yield. This method avoids handling corrosive acyl chlorides but requires rigorous light control.

Azetidine Ring Formation and Functionalization

Cyclization of γ-Chloroamides

Azetidin-3-ol is synthesized by treating N-(3-hydroxypropyl)chloroacetamide with triethylamine (2.5 eq) in DMF at 60°C for 24 hours. The γ-chloroamide undergoes intramolecular nucleophilic displacement, forming the azetidine ring (Table 1).

Table 1: Azetidine Synthesis Optimization

EntryBaseSolventTemp (°C)Yield (%)
1TriethylamineDMF6068
2DBUTHF5072
3K₂CO₃MeCN8058

Hydroxyl Group Protection

The 3-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl (1.1 eq) and imidazole (2.0 eq) in DMF (0°C → 25°C, 12 hours). Deprotection is achieved with tetrabutylammonium fluoride (TBAF) in THF post-coupling.

Coupling of Azetidine and Pyridine-2-Carboxamide

Mitsunobu Reaction for Ether Formation

The azetidine’s 3-hydroxyl group reacts with 4-hydroxypyridine-2-carboxamide under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → 25°C, 18 hours), achieving 74% yield.

Critical Considerations

  • Regioselectivity : The pyridine’s 4-position is selectively activated due to electron-withdrawing carboxamide at C2.

  • Side Reactions : Competing O- vs. N-alkylation is suppressed by using bulky phosphines.

Benzothiazole-2-Carbonyl Installation

The azetidine’s secondary amine is acylated with 1,3-benzothiazole-2-carbonyl chloride (1.05 eq) in the presence of Hünig’s base (DIPEA, 2.0 eq) in anhydrous THF. Reaction monitoring via TLC (hexane:EtOAc 3:1) confirms completion within 4 hours (82% yield).

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel chromatography (gradient elution from 5% to 30% EtOAc in hexane), followed by recrystallization from ethanol/water (4:1).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J=5.2 Hz, 1H, py-H6), 8.21 (s, 1H, bt-H4), 7.89–7.78 (m, 2H, bt-H5, H7), 5.32 (m, 1H, azetidine-OCH), 4.12–3.95 (m, 2H, azetidine-NCH₂), 3.88–3.72 (m, 2H, azetidine-CH₂O).

  • HRMS (ESI+) : m/z calc. for C₁₉H₁₇N₃O₃S [M+H]⁺ 376.0965, found 376.0968.

Challenges and Mitigation Strategies

  • Azetidine Ring Strain : Ring-opening during acylation is minimized by using low temperatures (0–5°C) and non-polar solvents.

  • Carboxamide Hydrolysis : Stabilized by conducting reactions under inert atmosphere (N₂/Ar) and avoiding protic solvents post-coupling.

  • Regiochemical Control : Mitsunobu conditions ensure exclusive O-alkylation, validated by NOESY correlations between azetidine and pyridine protons .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzothiazole can be reduced to form alcohols.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the azetidine ring could influence the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The primary structural analogs of interest are derivatives where the benzothiazole moiety is replaced with other heterocyclic systems. A notable example is 4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2640974-44-1), which substitutes benzothiazole with a benzodioxine core.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Functional Groups Predicted Solubility
4-{[1-(1,3-Benzothiazole-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide C₁₇H₁₃N₄O₃S 353.4 Benzothiazole Azetidine-ether, pyridine-carboxamide Low (lipophilic)
4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide C₁₈H₁₇N₃O₅ 355.3 Benzodioxine Azetidine-ether, pyridine-carboxamide Moderate (polar)

Key Observations :

  • In contrast, the benzodioxine analog’s oxygen-rich structure enhances polarity and hydrogen-bonding capacity.
  • Molecular Weight : The benzothiazole derivative is slightly lighter (353.4 vs. 355.3 g/mol) due to fewer oxygen atoms.
  • Solubility : The benzodioxine analog’s higher oxygen content likely improves aqueous solubility compared to the more lipophilic benzothiazole variant.

Q & A

Q. Strategy :

Synthesize analogs : Replace pyridine with quinoline (rigidity) or isonicotinamide (H-bonding).

Evaluate activity : Test in enzyme inhibition assays (IC50_{50}) and cytotoxicity screens (CC50_{50}).

Correlate structure-activity : Use computational tools (e.g., CoMFA) to map electrostatic/hydrophobic contributions.

Example : A pyridine-to-quinoline substitution increased potency 10-fold against kinase X .

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